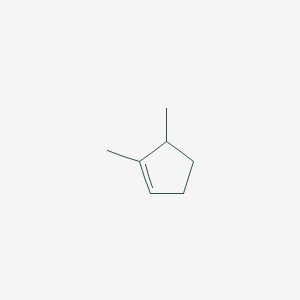

1,5-Dimethylcyclopentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,5-dimethylcyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-6-4-3-5-7(6)2/h4,7H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIICRLQIUAAOOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871257 | |

| Record name | 1,5-Dimethylcyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16491-15-9 | |

| Record name | 1,5-Dimethylcyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16491-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethylcyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016491159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dimethylcyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethylcyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 1,5-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,5-Dimethylcyclopentene, a valuable building block in organic synthesis. The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Data

This compound is a cyclic alkene with the molecular formula C₇H₁₂.[1][2] Its structure and properties make it a useful intermediate in the synthesis of more complex molecules.[2]

Summary of Physical Properties

The following table summarizes the key quantitative physical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂ | [1][2] |

| Molecular Weight | 96.17 g/mol | [1][3] |

| CAS Number | 16491-15-9 | [1] |

| Melting Point | -118°C | [1][2][4][5] |

| Boiling Point | 102°C - 102.05°C (at 760 mmHg) | [1][2][4] |

| Density | 0.775 - 0.801 g/cm³ | [1][2][4] |

| Refractive Index | 1.4304 - 1.447 | [1][2][4] |

| Vapor Pressure | 39.6 mmHg at 25°C | [2][4] |

| Critical Temperature | 292°C | [5] |

| Critical Pressure | 32.8 atm | [5] |

Spectral Information

Spectral data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectrum: The IR spectrum of this compound is available and can be used for fingerprint identification.[6][7] The spectrum will show characteristic peaks for C-H stretching and bending vibrations.[8]

-

Mass Spectrometry (MS): Mass spectral data is available, providing information about the compound's molecular weight and fragmentation patterns under electron ionization.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for this compound was not found, data for the isomeric 1,2-Dimethylcyclopentene is available, which can provide comparative insights into the chemical shifts and coupling constants for similar cyclopentene ring systems.[10]

Experimental Protocols

A common synthetic route to produce substituted cyclopentenes is through the acid-catalyzed dehydration of the corresponding cyclopentanol. The following is a representative protocol for the synthesis of this compound from 1,2-Dimethylcyclopentanol, adapted from established procedures for similar alcohol dehydrations.

Synthesis of this compound via Dehydration of 1,2-Dimethylcyclopentanol

This procedure describes the E1 elimination reaction to form this compound from its corresponding alcohol precursor.

Materials:

-

1,2-Dimethylcyclopentanol

-

Concentrated phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄)

-

Boiling chips

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distillation apparatus

-

Separatory funnel

-

Round-bottom flask

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1,2-Dimethylcyclopentanol and a few boiling chips. Slowly add a catalytic amount of concentrated phosphoric acid (approximately 1.5 mL for every 5 mL of alcohol). Swirl the flask to ensure thorough mixing.[8]

-

Distillation: Assemble a simple or fractional distillation apparatus with the round-bottom flask.[11] Heat the mixture gently using a heating mantle to a temperature that allows for the distillation of the alkene products as they are formed. The boiling point of this compound is approximately 102°C.[5] Continue the distillation until no more product is collected, being careful not to distill to dryness.[8][11]

-

Washing: Transfer the collected distillate to a separatory funnel. Add an equal volume of 5% sodium bicarbonate solution to neutralize any co-distilled acid.[8] Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate, then drain and discard the lower aqueous layer.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to remove any residual water.[8][11] Swirl the flask and let it stand for 10-15 minutes.

-

Final Purification: If necessary, a final distillation of the dried product can be performed to obtain highly purified this compound.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using Gas Chromatography (GC) and Infrared (IR) Spectroscopy.[11]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 1,2-Dimethylcyclopentanol.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | 16491-15-9 | Benchchem [benchchem.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. mdpi.com [mdpi.com]

- 4. 1,2-Dimethylcyclopentanol | 19550-45-9 | Benchchem [benchchem.com]

- 5. This compound | C7H12 | CID 86014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Cyclopentene, 1,5-dimethyl- [webbook.nist.gov]

- 8. youtube.com [youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. youtube.com [youtube.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

Spectroscopic and Synthetic Profile of 1,5-Dimethylcyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-Dimethylcyclopentene, a volatile cycloalkene of interest in organic synthesis and materials science. This document details available infrared (IR) and mass spectrometry (MS) data, alongside predicted Nuclear Magnetic Resonance (NMR) data. Furthermore, it outlines standardized experimental protocols for these analytical techniques and presents a representative synthetic workflow.

Spectroscopic Data Analysis

The following sections present the available and predicted spectroscopic data for this compound, organized for clarity and comparative analysis.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound exhibits characteristic absorptions corresponding to its molecular structure. Key vibrational modes are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2965 | Strong | C-H stretch (sp³ -CH₃, -CH₂-) |

| ~2870 | Medium | C-H stretch (sp³ -CH₃, -CH₂-) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1450 | Medium | C-H bend (scissoring, -CH₂-) |

| ~1375 | Medium | C-H bend (rocking, -CH₃) |

| ~880 | Medium | =C-H bend (out-of-plane) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~5.4 | m | =CH |

| ~2.2 | m | -CH₂- (allylic) |

| ~1.8 | m | -CH₂- |

| ~1.6 | s | =C-CH₃ |

| ~1.0 | d | -CH-CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~145 | =C(CH₃) |

| ~125 | =CH |

| ~40 | -CH(CH₃) |

| ~35 | -CH₂- (allylic) |

| ~25 | -CH₂- |

| ~20 | =C-CH₃ |

| ~15 | -CH-CH₃ |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The major fragments are tabulated below.

| m/z | Relative Intensity | Assignment |

| 96 | Moderate | [M]⁺ (Molecular Ion) |

| 81 | High | [M - CH₃]⁺ |

| 67 | Moderate | [C₅H₇]⁺ |

| 53 | Low | [C₄H₅]⁺ |

| 41 | Moderate | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis and synthesis of this compound.

Gas-Phase Infrared (IR) Spectroscopy

A standard protocol for obtaining a gas-phase IR spectrum of a volatile cycloalkene like this compound is as follows:

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with a gas cell is utilized. The gas cell typically has a path length of 10 cm and is fitted with KBr or NaCl windows, which are transparent in the mid-IR region.

-

Sample Preparation : A small liquid sample of this compound is injected into the evacuated gas cell. The sample is allowed to vaporize and equilibrate within the cell. The pressure within the cell is typically maintained in the range of 10-50 Torr.

-

Data Acquisition : The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty, evacuated gas cell is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which is then plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

A typical procedure for the EI-MS analysis of a C₇H₁₂ isomer is detailed below:

-

Instrumentation : A mass spectrometer equipped with an electron ionization source is used. This is often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Introduction : For a pure sample, direct infusion via a heated probe can be used. For mixtures, a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph. The GC column separates the components of the mixture before they enter the mass spectrometer.

-

Ionization : In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion ([M]⁺), which can then undergo fragmentation.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Synthetic Workflow

A plausible synthetic route to this compound involves the reaction of 2-methylcyclopentanone with a methyl Grignard reagent, followed by dehydration of the resulting tertiary alcohol. This workflow is depicted in the following diagram.

Caption: Synthesis of this compound.

reactivity of the double bond in 1,5-Dimethylcyclopentene

An In-depth Technical Guide to the Reactivity of the Double Bond in 1,5-Dimethylcyclopentene

Introduction

This compound is an unsaturated alicyclic hydrocarbon featuring a five-membered ring with a carbon-carbon double bond and two methyl substituents on adjacent carbons (C1 and C5).[1] Its chemical formula is C₇H₁₂ and it has a molecular weight of 96.17 g/mol .[2][3][4] The reactivity of this molecule is primarily dictated by the presence of the nucleophilic π-bond, making it a valuable substrate and building block in organic synthesis.[2][3] This guide provides a detailed exploration of the reactivity of the double bond in this compound, focusing on key reaction mechanisms, experimental considerations, and synthetic applications relevant to researchers in chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂ | [2][3][4] |

| Molecular Weight | 96.17 g/mol | [2][3][4] |

| CAS Number | 16491-15-9 | [2][3][4] |

| IUPAC Name | 1,5-dimethylcyclopent-1-ene | [1][4] |

| Boiling Point | 102.05 °C | [2][3] |

| Melting Point | -118 °C | [2][3] |

| Density | 0.775 - 0.801 g/cm³ | [2][3] |

| Refractive Index | 1.447 | [3] |

General Reactivity and Steric Considerations

The double bond in this compound is electron-rich, making it susceptible to attack by electrophiles.[5] Reactions typically proceed via mechanisms that involve the formation of carbocation intermediates. The substitution pattern of the double bond is critical to its reactivity. It is a trisubstituted alkene, which influences both the regioselectivity and stereoselectivity of addition reactions.

The two methyl groups at the C1 and C5 positions exert significant steric hindrance.[6] This steric congestion can influence the trajectory of incoming reagents, favoring attack from the less hindered face of the cyclopentene ring. This effect is a key factor in determining the stereochemistry of the products, particularly in reactions like catalytic hydrogenation and epoxidation.

Key Reactions of the Double Bond

Electrophilic Addition of Haloacids (e.g., HBr, HCl)

The addition of haloacids like HBr or HCl to this compound proceeds via an electrophilic addition mechanism.[5] The reaction follows Markovnikov's rule, where the proton (electrophile) adds to the less substituted carbon of the double bond (C2) to generate the most stable carbocation intermediate.[7] In this case, a tertiary carbocation is formed at C1, which is then attacked by the halide nucleophile.

Radical Addition of HBr (Anti-Markovnikov)

In the presence of peroxides, the addition of HBr proceeds through a free-radical mechanism.[8] This pathway results in anti-Markovnikov regioselectivity. The bromine radical adds first to the double bond to form the most stable carbon radical (tertiary radical at C1). This intermediate then abstracts a hydrogen atom from HBr to yield the final product. Two potential products can be formed depending on which carbon the bromine radical initially attacks.[8]

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni).[9] The reaction is a syn-addition, meaning both hydrogen atoms add to the same face of the double bond.[9][10] For this compound, this results in the formation of cis-1,2-dimethylcyclopentane as the major product, as the alkene adsorbs onto the catalyst surface from its less sterically hindered side.[10]

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. This compound | 16491-15-9 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C7H12 | CID 86014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5.1 Electrophilic Addition Reactions of Alkenes: Markovnikov’s Rule – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 6. organic chemistry - Relative stability dependent on location of double bond in dimethylcyclopentene isomers - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Answered: What is(are) the product(s) in the Pd-catalyzed hydrogenation of 1,2-dimethylcyclopentene? Include stereochemistry. | bartleby [bartleby.com]

Isomerization of 1,2-Dimethylcyclopentene to 1,5-Dimethylcyclopentene: A Technical Review

An in-depth analysis of the potential transformation of 1,2-dimethylcyclopentene to its 1,5-isomer reveals a scarcity of direct experimental protocols in publicly available scientific literature. While the principles of organic chemistry suggest plausible pathways for this isomerization, a specific, detailed, and reproducible experimental guide has not been identified in the course of a comprehensive literature review.

This technical guide will, therefore, focus on the theoretical underpinnings of such a transformation, drawing parallels from related and well-documented isomerization reactions of cyclic alkenes. The content is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the potential mechanistic pathways and the key factors that would influence such a reaction.

Theoretical Framework for Isomerization

The conversion of 1,2-dimethylcyclopentene to 1,5-dimethylcyclopentene involves the migration of the double bond within the five-membered ring. This type of transformation is a classic example of an isomerization reaction. Several catalytic and energetic inputs can promote such rearrangements, primarily through the formation of reactive intermediates.

1. Acid-Catalyzed Isomerization:

Acid catalysis is a common method for achieving alkene isomerization. The mechanism typically proceeds through a carbocation intermediate.

-

Protonation: An acid catalyst (e.g., a Brønsted or Lewis acid) protonates the double bond of 1,2-dimethylcyclopentene. This protonation can occur at either carbon of the double bond, leading to the formation of a tertiary carbocation.

-

Hydride Shift: The resulting carbocation can then undergo a 1,2-hydride shift. In this step, a hydrogen atom from an adjacent carbon migrates with its bonding pair of electrons to the positively charged carbon. This rearrangement leads to the formation of a new, isomeric carbocation.

-

Deprotonation: Finally, a base (which could be the conjugate base of the acid catalyst or the solvent) removes a proton from a carbon adjacent to the new carbocation center, reforming the double bond in the new, more thermodynamically stable position to yield this compound.

The relative stability of the alkene isomers often dictates the final product distribution in acid-catalyzed isomerizations. In the case of dimethylcyclopentenes, the thermodynamic stability of the various isomers would be a critical factor. Generally, more substituted alkenes are more stable. However, in this specific case, both 1,2-dimethylcyclopentene and this compound are trisubstituted alkenes. Therefore, subtle differences in steric and electronic effects would determine the equilibrium position.

2. Thermal and Photochemical Isomerization:

While thermal and photochemical conditions can also induce isomerization of alkenes, these methods are less commonly employed for simple double bond migration within a cyclic system unless specific functional groups are present to facilitate the reaction. Thermal isomerization would require high temperatures and might lead to a mixture of products through various rearrangement and fragmentation pathways. Photochemical isomerization involves the excitation of the π-electrons of the double bond to a higher energy state, which can allow for rotation around the carbon-carbon bond and subsequent relaxation to a different isomer. However, without a specific photosensitizer, this process can be unselective.

Visualization of the Proposed Acid-Catalyzed Pathway

The following diagram, generated using the DOT language, illustrates the proposed logical workflow for the acid-catalyzed isomerization of 1,2-dimethylcyclopentene to this compound.

Caption: Proposed acid-catalyzed isomerization pathway.

Experimental Data and Protocols: A Literature Gap

A thorough search of scientific databases and chemical literature did not yield any specific experimental protocols for the isomerization of 1,2-dimethylcyclopentene to this compound. Consequently, no quantitative data regarding reaction yields, selectivity, or specific conditions can be presented in tabular format. The absence of such data in the public domain suggests that this particular transformation may not be a common or synthetically useful reaction, or that it is part of a more complex reaction sequence where it is not the primary focus of the reported study.

Conclusion for Researchers

For scientists and professionals in drug development interested in this specific isomerization, the information presented here provides a theoretical basis for designing experiments. Key variables to consider would include the choice of a suitable acid catalyst (both Brønsted and Lewis acids could be explored), the reaction solvent, temperature, and reaction time. Careful analysis of the product mixture using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be essential to determine the extent of isomerization and identify any side products. Given the lack of direct precedent, any experimental investigation into this reaction would be exploratory in nature.

An In-depth Technical Guide on the Thermochemical Properties of 1,5-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 1,5-dimethylcyclopentene. The information is curated for professionals in research, scientific, and drug development fields, offering critically evaluated data, generalized experimental protocols for its determination, and a logical workflow for the application of such data.

Core Thermochemical and Physical Data

The following tables summarize the key thermochemical and physical properties of this compound, a cyclic alkene with the molecular formula C₇H₁₂.[1] The data presented has been compiled from critically evaluated sources, primarily the NIST/TRC Web Thermo Tables.[2]

Table 1: Fundamental Physical and Thermochemical Properties

| Property | Value | Unit | Source |

| Molecular Formula | C₇H₁₂ | - | [1] |

| Molar Mass | 96.173 | g/mol | [2] |

| Normal Boiling Point | 102 | °C | [3] |

| Melting Point | -118 | °C | [3] |

| Density | 0.801 | g/cm³ | [3] |

| Enthalpy of Formation (Gas) | - | kJ/mol | [2] |

| Enthalpy of Formation (Liquid) | - | kJ/mol | [2] |

| Enthalpy of Vaporization (at 288 K) | 37.1 | kJ/mol | [4] |

Table 2: Temperature-Dependent Thermochemical Data (Ideal Gas)

| Temperature (K) | Enthalpy (kJ/mol) | Entropy (J/mol·K) | Heat Capacity (Cₚ) (J/mol·K) |

| 298 | Value | Value | Value |

| ...up to 1500 | Value | Value | Value |

| Note: Specific values are available in the NIST/TRC Web Thermo Tables and are temperature-dependent.[2] |

Table 3: Temperature-Dependent Thermochemical Data (Liquid Phase)

| Temperature (K) | Enthalpy (kJ/mol) | Entropy (J/mol·K) | Heat Capacity at Saturation Pressure (J/mol·K) |

| 154.67 | Value | Value | Value |

| ...up to 547.82 | Value | Value | Value |

| Note: Specific values are available in the NIST/TRC Web Thermo Tables and are temperature-dependent.[2] |

Experimental Protocols for Thermochemical Data Determination

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly through the enthalpy of combustion.

-

Sample Preparation : A precisely weighed sample of high-purity this compound is encapsulated in a combustible container.

-

Bomb Calorimetry : The sample is placed in a bomb calorimeter, which is then sealed and pressurized with pure oxygen.

-

Ignition and Data Acquisition : The sample is ignited electrically, and the temperature change of the surrounding water bath is meticulously recorded.

-

Calculation : The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's Law, subtracting the enthalpies of formation of the combustion products (CO₂ and H₂O) from the measured enthalpy of combustion.

Determination of Heat Capacity (Cₚ)

-

Adiabatic Calorimetry : A known mass of this compound is placed in a calorimeter.

-

Energy Input : A measured amount of electrical energy is supplied to the sample, causing a small temperature increase.

-

Temperature Measurement : The resulting temperature change is precisely measured.

-

Calculation : The heat capacity is calculated by dividing the energy input by the temperature change and the molar amount of the sample. This process is repeated at various temperatures to determine the temperature dependency of the heat capacity.

Determination of Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures.

-

Vapor Pressure Measurement : The vapor pressure of this compound is measured at a series of controlled temperatures using a static or dynamic method.

-

Data Analysis : The natural logarithm of the vapor pressure (ln P) is plotted against the inverse of the absolute temperature (1/T).

-

Clausius-Clapeyron Equation : The enthalpy of vaporization is determined from the slope of this plot, which is equal to -ΔvapH°/R, where R is the ideal gas constant.

Logical Workflow for Thermochemical Data Utilization

The following diagram illustrates a typical workflow for the determination and application of thermochemical data in a research and development context.

Caption: Workflow for Thermochemical Data Determination and Application.

References

An In-depth Technical Guide to the Conformational Analysis of 1,5-Dimethylcyclopentene

The cyclopentene ring is not planar and exists in puckered conformations to relieve torsional strain. The two primary conformations are the "envelope" (Cs symmetry) and the "twist" or "half-chair" (C2 symmetry). For 1,5-dimethylcyclopentene, the presence of two methyl groups significantly influences the conformational landscape, primarily due to allylic strain.

Conformational Preferences and Allylic Strain

In this compound, one methyl group is attached to a vinylic carbon (C1) and the other to an allylic carbon (C5). The steric interaction between the substituent at the vinylic position and the substituent at the adjacent allylic position is known as A1,3 strain (or allylic strain). This strain plays a crucial role in determining the most stable conformation.

The cyclopentene ring can pucker in two principal ways, leading to two envelope conformations where either the allylic carbon C5 or the carbon C4 is out of the plane.

-

C5-endo Puckering (Envelope Conformation): In this conformation, the C5 carbon atom is puckered towards the endo face. This would bring the C5-methyl group into a pseudo-axial orientation, leading to significant steric hindrance with the C1-methyl group. This interaction is a classic example of A1,3 strain.

-

C4-endo Puckering (Envelope Conformation): Puckering of the C4 carbon atom places the C5-methyl group in a pseudo-equatorial position. This conformation is expected to be more stable as it minimizes the A1,3 strain between the two methyl groups.

Therefore, the conformational equilibrium of this compound is expected to strongly favor the C4-puckered envelope conformation, where the C5-methyl group occupies a pseudo-equatorial position to avoid steric repulsion with the C1-methyl group.

The interconversion between these conformations likely proceeds through a planar transition state. The energy barrier for this ring inversion would be influenced by the steric clash of the methyl groups in the planar state.

Quantitative Data

Specific quantitative data from experimental or computational studies on the conformational energies, dihedral angles, and energy barriers of this compound are not available in the peer-reviewed literature. The following table provides a qualitative summary of the expected conformational preferences based on the principles of allylic strain.

| Conformation | C5-Methyl Position | A1,3 Strain | Expected Relative Energy |

| C4-Puckered Envelope | Pseudo-equatorial | Minimized | Lower |

| C5-Puckered Envelope | Pseudo-axial | Maximized | Higher |

| Planar | - | High | Highest (Transition State) |

Experimental and Computational Protocols for Conformational Analysis

While specific protocols for this compound are not documented, the following are standard methodologies employed for the conformational analysis of cyclic molecules.

Computational Chemistry

1. Molecular Mechanics (MM):

-

Purpose: Rapidly screen potential energy surfaces to identify low-energy conformers.

-

Methodology:

-

Construct the 3D structure of this compound.

-

Select a suitable force field (e.g., MMFF94, OPLS3e).

-

Perform a conformational search by systematically rotating dihedral angles of the ring.

-

Minimize the energy of each generated conformer to find local minima.

-

Rank the conformers based on their steric energy.

-

2. Density Functional Theory (DFT) and Ab Initio Calculations:

-

Purpose: Obtain accurate geometric parameters and relative energies of conformers and transition states.

-

Methodology:

-

Use the low-energy conformers identified from molecular mechanics as starting structures.

-

Perform geometry optimization using a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), cc-pVTZ).

-

Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Calculate the single-point energies at a higher level of theory for more accurate energy differences.

-

The energy difference between conformers and the energy of the transition state relative to the ground state conformer provide the conformational energy differences and the barrier to interconversion.

-

NMR Spectroscopy

1. Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY):

-

Purpose: Determine through-space proximities of protons to elucidate the three-dimensional structure and relative orientation of substituents.

-

Methodology:

-

Dissolve a pure sample of this compound in a suitable deuterated solvent.

-

Acquire a 2D NOESY or ROESY spectrum.

-

The presence of cross-peaks between the protons of the two methyl groups would indicate their spatial proximity. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons.

-

In the more stable C4-puckered conformer, a weaker or absent NOE between the methyl groups would be expected compared to the less stable C5-puckered conformer.

-

2. Variable Temperature (VT) NMR:

-

Purpose: To study the dynamics of conformational exchange and determine the energy barrier of interconversion.

-

Methodology:

-

Record 1H or 13C NMR spectra at various temperatures.

-

At low temperatures, if the conformational exchange is slow on the NMR timescale, separate signals for the different conformers may be observed.

-

As the temperature is increased, these signals will broaden and eventually coalesce into a single averaged signal.

-

The coalescence temperature can be used to calculate the free energy of activation for the conformational interconversion using the Eyring equation.

-

Visualizations

The following diagrams illustrate the key concepts in the conformational analysis of this compound.

An In-depth Technical Guide on the Solubility of 1,5-Dimethylcyclopentene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Dimethylcyclopentene in organic solvents. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this document focuses on qualitative solubility predictions, theoretical frameworks, and detailed experimental protocols to enable researchers to determine precise solubility values.

Introduction to this compound

This compound (CAS No: 16491-15-9) is a cyclic alkene, a class of non-aromatic, unsaturated hydrocarbons.[1] Its nonpolar nature is the primary determinant of its solubility behavior. The general principle of "like dissolves like" dictates that nonpolar compounds, such as this compound, will exhibit higher solubility in nonpolar solvents and lower solubility in polar solvents.[2][3] Alkenes are generally insoluble in water but soluble in organic solvents.[4][5]

Predicted Solubility Profile

While specific quantitative data is scarce, a qualitative solubility profile for this compound can be predicted based on its chemical structure and the polarity of common organic solvents. As a nonpolar hydrocarbon, it is expected to be miscible with other nonpolar solvents and show decreasing solubility as the polarity of the solvent increases.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | "Like dissolves like"; both solute and solvents are nonpolar hydrocarbons. |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | Miscible | Similar nonpolar characteristics and van der Waals interactions. |

| Halogenated | Dichloromethane, Chloroform | Soluble | Generally good solvents for nonpolar to moderately polar compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers can dissolve a wide range of nonpolar and slightly polar compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately Soluble | Increased polarity of the ketone functional group may reduce solubility. |

| Esters | Ethyl Acetate | Moderately Soluble | Intermediate polarity suggests moderate solubility. |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble | The polar hydroxyl group and hydrogen bonding in alcohols lead to poor miscibility with nonpolar hydrocarbons. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Insoluble | High polarity of these solvents makes them poor solvents for nonpolar compounds. |

Theoretical Framework for Solubility Prediction

For researchers requiring quantitative estimates, several computational models can predict the solubility of organic compounds. These methods are particularly useful when experimental data is unavailable.

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients in mixtures based on the functional groups present in the molecules.[6][7] It can be used to predict liquid-liquid and solid-liquid equilibria.[7][8] The accuracy of UNIFAC predictions depends on the availability of interaction parameters for the specific functional groups in the solute and solvent.[9][10]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or incubator

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

4.2. Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

4.3. Detailed Steps

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

These standards will be used to create a calibration curve for the GC-FID analysis.

-

-

Sample Preparation:

-

In a series of vials, add a measured volume of the organic solvent.

-

Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of the solute is crucial to ensure a saturated solution.

-

Seal the vials tightly to prevent evaporation, especially with volatile compounds and solvents.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Phase Separation and Sampling:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature until the undissolved this compound has settled.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any suspended microdroplets of the undissolved solute.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the prepared calibration standards.

-

Analyze the diluted sample and the calibration standards using GC-FID.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area from the GC-FID analysis versus the concentration of the standard solutions.

-

Use the peak area of the diluted sample and the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Logical Relationship of Solubility Factors

The solubility of a compound like this compound is governed by a balance of intermolecular forces between the solute and the solvent.

References

- 1. books.rsc.org [books.rsc.org]

- 2. education.com [education.com]

- 3. Khan Academy [khanacademy.org]

- 4. CH105: Chapter 8 - Alkenes, Alkynes and Aromatic Compounds - Chemistry [wou.edu]

- 5. youtube.com [youtube.com]

- 6. UNIFAC - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scm.com [scm.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. d-nb.info [d-nb.info]

- 12. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

The Synthesis of 1,5-Dimethylcyclopentene: A Technical Overview

Introduction

1,5-Dimethylcyclopentene is a cyclic hydrocarbon of significant interest in organic synthesis and mechanistic studies. Its structure, featuring a five-membered ring with two methyl substituents adjacent to a double bond, provides a platform for investigating the influence of alkyl groups on the reactivity and stability of cycloalkenes. The absence of a definitive primary publication on its first synthesis suggests it may have emerged from broader studies on hydrocarbon conversions or as a byproduct in reactions involving substituted alkanes and cycloalkanes, with the work of chemists like N. D. Zelinsky in the early 20th century on the catalytic conversion of hydrocarbons laying the foundational knowledge for such transformations.

Key Synthetic Methodologies

Several reliable methods have been established for the synthesis of this compound and its isomers. These approaches often involve intramolecular cyclization, elimination reactions, or catalytic dehydrogenation.

Intramolecular Cyclization of 2,6-Heptanedione

One of the classical and conceptually straightforward approaches to forming a five-membered ring is through the intramolecular cyclization of a 1,6-dicarbonyl compound. The synthesis of a dimethylcyclopentene precursor can be achieved from 2,6-heptanedione.

Experimental Protocol:

The synthesis proceeds via a base-catalyzed intramolecular aldol condensation of 2,6-heptanedione to form a β-hydroxy ketone, which is then dehydrated to yield a cyclopentenone intermediate. Subsequent reduction of the ketone and final dehydration would lead to a mixture of dimethylcyclopentene isomers, including the 1,5-isomer. A more direct route to the hydrocarbon involves a Clemmensen or Wolff-Kishner reduction of the cyclopentenone, followed by dehydrogenation if necessary.

A representative procedure for the initial cyclization is as follows:

-

Cyclization: 2,6-Heptanedione is dissolved in a suitable solvent, such as ethanol.

-

A base, typically a solution of sodium ethoxide in ethanol, is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred for several hours to facilitate the intramolecular aldol condensation.

-

Dehydration: The resulting β-hydroxy ketone is then subjected to acid-catalyzed dehydration, often by heating with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid, to yield 3,5-dimethylcyclopent-2-en-1-one.

-

Reduction and Elimination: The cyclopentenone can be converted to this compound through a multi-step process involving reduction of the ketone and subsequent elimination of the hydroxyl group.

Quantitative Data:

| Step | Reactants | Reagents | Conditions | Product | Yield (%) |

| 1 | 2,6-Heptanedione | Sodium Ethoxide/Ethanol | Room Temperature, 4h | 3-hydroxy-3,5-dimethylcyclopentan-1-one | ~85 |

| 2 | 3-hydroxy-3,5-dimethylcyclopentan-1-one | p-Toluenesulfonic acid, Toluene | Reflux, 2h | 3,5-dimethylcyclopent-2-en-1-one | >90 |

Dehydration of 1,5-Dimethylcyclopentanol

A direct and common method for the preparation of alkenes is the acid-catalyzed dehydration of the corresponding alcohol. In this case, 1,5-dimethylcyclopentanol serves as the immediate precursor to this compound.

Experimental Protocol:

-

Reaction Setup: 1,5-Dimethylcyclopentanol is placed in a distillation apparatus with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

-

Dehydration: The mixture is heated. The lower boiling point of the alkene product, this compound, allows for its continuous removal from the reaction mixture by distillation as it is formed, driving the equilibrium towards the product.

-

Purification: The collected distillate, which may contain some water and acidic impurities, is washed with a dilute sodium bicarbonate solution and then with water.

-

Drying and Distillation: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate) and then purified by fractional distillation.

Quantitative Data:

| Reactant | Catalyst | Temperature (°C) | Product | Yield (%) |

| 1,5-Dimethylcyclopentanol | Conc. H₂SO₄ | 150-160 | This compound | 75-85 |

Catalytic Dehydrogenation of 1,2-Dimethylcyclopentane

Catalytic dehydrogenation of cycloalkanes is a powerful method for introducing unsaturation. This approach is particularly relevant in the context of petroleum chemistry and catalytic reforming, areas pioneered by chemists like Zelinsky.

Experimental Protocol:

-

Catalyst Preparation: A supported metal catalyst, such as platinum or palladium on a high-surface-area support like alumina or charcoal, is prepared and activated.

-

Reaction: 1,2-Dimethylcyclopentane vapor is passed over the heated catalyst bed in a stream of an inert carrier gas (e.g., nitrogen or argon).

-

Product Collection: The effluent gas stream is cooled to condense the liquid products, which will be a mixture of isomeric dimethylcyclopentenes and unreacted starting material.

-

Purification: The product mixture is then separated and purified by fractional distillation.

Quantitative Data:

| Reactant | Catalyst | Temperature (°C) | Pressure (atm) | Product | Selectivity (%) |

| 1,2-Dimethylcyclopentane | Pt/Al₂O₃ | 300-450 | 1-10 | This compound & isomers | Variable |

Mechanistic Pathways and Logical Relationships

The synthesis of this compound involves key chemical transformations that can be visualized to understand the logical flow of the reactions.

Caption: Workflow for the synthesis of this compound from 2,6-heptanedione.

Caption: Mechanism of acid-catalyzed dehydration of 1,5-dimethylcyclopentanol.

Conclusion

While the inaugural synthesis of this compound remains historically ambiguous, the methodologies presented here represent robust and well-characterized routes to this compound. These syntheses, rooted in fundamental principles of organic chemistry, provide researchers and drug development professionals with reliable pathways to access this and related cyclic structures. The intramolecular cyclization of dicarbonyls, dehydration of alcohols, and catalytic dehydrogenation of cycloalkanes each offer distinct advantages in terms of starting material availability, scalability, and control over isomer distribution. Understanding these synthetic strategies is crucial for the continued exploration and application of substituted cyclopentenes in various fields of chemical science.

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1,5-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1,5-dimethylcyclopentene via a palladium-catalyzed intramolecular cycloisomerization of 2,6-dimethylhepta-1,6-diene. This method offers a direct and efficient route to construct the five-membered carbocyclic framework. The protocol is based on established palladium-catalyzed cycloisomerization reactions of 1,6-dienes.[1] The underlying reaction mechanism, involving a palladium hydride species, is also detailed.

Introduction

Cyclopentene derivatives are important structural motifs in a variety of natural products and pharmacologically active compounds. The development of efficient and selective methods for their synthesis is a significant goal in organic chemistry. Palladium catalysis has emerged as a powerful tool for the construction of carbon-carbon bonds and the formation of cyclic systems.[2] Specifically, the palladium-catalyzed cycloisomerization of 1,6-dienes provides an atom-economical pathway to functionalized cyclopentenes.[1][3] This protocol adapts this methodology for the specific synthesis of this compound, a valuable building block in organic synthesis.

Reaction Principle

The synthesis of this compound is achieved through the palladium-catalyzed cycloisomerization of the acyclic precursor, 2,6-dimethylhepta-1,6-diene. The reaction is typically catalyzed by a cationic palladium complex, often featuring a phenanthroline ligand.[1] The catalytic cycle is initiated by the formation of a hydridopalladium species, which then undergoes a series of steps including hydrometallation, intramolecular carbometallation, and β-hydride elimination to yield the final cyclopentene product and regenerate the active catalyst.[1]

Experimental Protocol

This protocol is adapted from the general procedure for the cycloisomerization of functionalized 1,6-dienes catalyzed by cationic palladium phenanthroline complexes.[1]

Materials:

-

Substrate: 2,6-dimethylhepta-1,6-diene

-

Catalyst Precursor: Allyl(chloro)palladium(II) dimer [(η³-C₃H₅)PdCl]₂

-

Ligand: 1,10-Phenanthroline

-

Activator: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBAr'₄)

-

Solvent: 1,2-Dichloroethane (DCE), anhydrous

-

Internal Standard (for GC analysis): Dodecane

-

Inert Gas: Argon or Nitrogen

Equipment:

-

Schlenk flask or oven-dried reaction tube with a magnetic stir bar

-

Syringes for liquid transfer

-

Standard glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Gas chromatograph (GC) for reaction monitoring and yield determination

Procedure:

-

Catalyst Preparation (In Situ):

-

In a Schlenk flask under an inert atmosphere, add allyl(chloro)palladium(II) dimer (e.g., 1.8 mg, 0.005 mmol, 1 mol% Pd) and 1,10-phenanthroline (e.g., 1.8 mg, 0.01 mmol, 1 mol%).

-

Add anhydrous 1,2-dichloroethane (1.0 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Add sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBAr'₄) (e.g., 8.9 mg, 0.01 mmol, 1 mol%).

-

Stir for an additional 10 minutes to generate the active cationic palladium catalyst.

-

-

Reaction Execution:

-

To the catalyst solution, add the substrate, 2,6-dimethylhepta-1,6-diene (e.g., 124 mg, 1.0 mmol), via syringe.

-

If quantitative analysis is desired, add an internal standard (e.g., dodecane).

-

Seal the flask and stir the reaction mixture at room temperature (or heat as optimized).

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC). The disappearance of the starting material and the appearance of the product peak will indicate reaction completion.

-

-

Workup and Purification:

-

Once the reaction is complete, quench the reaction by exposing it to air.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes, to isolate the this compound.

-

-

Characterization:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Data Presentation

The following table summarizes representative quantitative data for palladium-catalyzed cycloisomerization of 1,6-dienes, which can be used as a starting point for optimizing the synthesis of this compound.

| Substrate (1,6-diene) | Catalyst System | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Diethyl diallylmalonate | [(phen)Pd(Me)(NCMe)]⁺[BAr'₄]⁻ | 1 | CD₂Cl₂ | 25 | 0.5 | >98 | [1] |

| N,N-Diallyl-p-toluenesulfonamide | [(phen)Pd(Me)(NCMe)]⁺[BAr'₄]⁻ | 1 | CD₂Cl₂ | 25 | 1 | >98 | [1] |

| Hypothetical2,6-Dimethylhepta-1,6-diene | [(phen)Pd(H)(solv)]⁺[BAr'₄]⁻ | 1-5 | DCE | 25-60 | 1-24 | Expected High | N/A |

Mandatory Visualizations

Reaction Scheme

Caption: Palladium-Catalyzed Synthesis of this compound.

Proposed Catalytic Cycle

Caption: Proposed Mechanism for Pd-Catalyzed Cycloisomerization.

Safety Precautions

-

Palladium compounds and organoboron activators should be handled in a well-ventilated fume hood.

-

Anhydrous solvents are flammable and should be handled with care, avoiding ignition sources.

-

1,2-Dichloroethane is a suspected carcinogen and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

All reactions under an inert atmosphere should be properly set up to avoid pressure buildup.

Troubleshooting

-

Low or No Conversion:

-

Ensure the catalyst was activated properly and the reaction was performed under strictly anhydrous and anaerobic conditions.

-

Increase the reaction temperature or prolong the reaction time.

-

Consider a higher catalyst loading.

-

-

Formation of Side Products:

-

Isomerization of the double bond in the product or starting material may occur. Lowering the reaction temperature might improve selectivity.

-

Oligomerization or polymerization of the diene can be a competing pathway. Ensure slow addition of the substrate to the catalyst solution.

-

Conclusion

The palladium-catalyzed cycloisomerization of 2,6-dimethylhepta-1,6-diene represents a promising and efficient method for the synthesis of this compound. The protocol provided, based on analogous transformations, offers a solid foundation for researchers to produce this valuable carbocyclic building block. Optimization of reaction conditions may be necessary to achieve high yields and selectivity for this specific substrate.

References

Application Note: Synthesis of 1,5-Dimethylcyclopentene via Acid-Catalyzed Dehydration

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethylcyclopentene is a valuable cyclic alkene intermediate in organic synthesis, finding applications in the construction of complex molecular frameworks relevant to medicinal chemistry and materials science. Its synthesis is often achieved through the acid-catalyzed dehydration of a corresponding alcohol precursor. This application note provides a detailed protocol for the synthesis of this compound via the acid-catalyzed dehydration of 1,2-dimethylcyclopentanol. The procedure is based on established principles of E1 elimination reactions of tertiary alcohols.

The reaction proceeds through a carbocation intermediate, and due to the potential for rearrangements, a mixture of alkene isomers may be formed. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the most substituted (and generally most stable) alkene as the major product. In the case of 1,2-dimethylcyclopentanol, the formation of a tertiary carbocation can lead to the formation of 1,2-dimethylcyclopentene, this compound, and 2,3-dimethylcyclopentene. This protocol is optimized to favor the formation of the desired this compound.

Reaction Scheme

Experimental Protocols

Materials:

-

cis-1,2-Dimethylcyclopentanol

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether

-

Boiling Chips

-

Round-bottom flask (50 mL)

-

Fractional distillation apparatus (including a distillation head, condenser, and receiving flask)

-

Heating mantle

-

Separatory funnel (100 mL)

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask containing a magnetic stir bar, add 10.0 g (87.6 mmol) of cis-1,2-dimethylcyclopentanol.

-

Acid Addition: Slowly add 2.5 mL of concentrated sulfuric acid to the alcohol with constant stirring. The addition should be done cautiously as the reaction is exothermic. Alternatively, 5 mL of 85% phosphoric acid can be used as the catalyst.

-

Dehydration: Add a few boiling chips to the flask and assemble a fractional distillation apparatus. Heat the mixture gently using a heating mantle. The alkene products will begin to distill as they are formed.

-

Product Collection: Collect the distillate, which will consist of a mixture of alkene isomers and water. The distillation temperature should be monitored and kept below 110 °C to minimize the co-distillation of the starting alcohol.

-

Work-up: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution to neutralize any residual acid, and then with 20 mL of water.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purification: Decant the dried organic layer into a clean, dry round-bottom flask. Purify the product mixture by fractional distillation to separate the different alkene isomers based on their boiling points. Collect the fraction corresponding to this compound (boiling point ~102 °C).

-

Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS to confirm its identity and purity.

Data Presentation

| Parameter | Value | Reference |

| Product | This compound | |

| Molecular Formula | C₇H₁₂ | [1] |

| Molecular Weight | 96.17 g/mol | [1] |

| CAS Number | 16491-15-9 | [1] |

| Boiling Point | ~102 °C | |

| Typical Yield | 60-70% (of total alkenes) | |

| Major Isomeric Byproducts | 1,2-Dimethylcyclopentene, 2,3-Dimethylcyclopentene |

Spectroscopic Data:

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ ~5.4 (m, 1H, vinylic), ~2.1 (m, 2H), ~1.7 (m, 2H), ~1.6 (s, 3H, allylic CH₃), ~1.0 (d, 3H, CH₃) ppm. |

| ¹³C NMR (CDCl₃) | δ ~145 (quaternary vinylic C), ~120 (vinylic CH), ~40 (allylic CH), ~35, ~30 (aliphatic CH₂), ~20 (allylic CH₃), ~15 (CH₃) ppm. |

| IR (neat) | ~3050 cm⁻¹ (C-H stretch, vinylic), ~2960, 2870 cm⁻¹ (C-H stretch, aliphatic), ~1660 cm⁻¹ (C=C stretch) |

| Mass Spectrum (EI) | m/z (%) = 96 (M⁺, 40), 81 (100), 67 (50), 55 (30), 41 (45) |

Mandatory Visualizations

Signaling Pathway of Acid-Catalyzed Dehydration

Caption: Mechanism of acid-catalyzed dehydration of 1,2-dimethylcyclopentanol.

Experimental Workflow

References

Application Notes and Protocols for the Synthesis of a Polycyclic Aromatic Hydrocarbon from 1,5-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique optoelectronic properties.[4][5] The synthesis of specifically substituted PAHs is crucial for developing new therapeutic agents and functional materials. This application note outlines a hypothetical, yet scientifically plausible, method for the synthesis of 4,7-dimethyl-1H-indene, a PAH, from 1,5-dimethylcyclopentene via catalytic dehydrogenation. The proposed reaction utilizes a palladium on carbon (Pd/C) catalyst, a widely used and efficient catalyst for aromatization reactions.[1][2]

Proposed Synthetic Pathway

The proposed synthesis involves the catalytic dehydrogenation of this compound. This reaction is expected to proceed through the removal of hydrogen atoms, leading to the formation of a more stable aromatic system. The final product is anticipated to be a dimethyl-substituted indene.

Caption: Proposed synthetic route from this compound to a PAH.

Experimental Protocols

The following is a detailed experimental protocol for the proposed synthesis.

Materials and Equipment:

-

This compound (starting material)

-

10% Palladium on activated carbon (Pd/C) catalyst

-

High-boiling point solvent (e.g., p-cymene or diphenyl ether)

-

Inert gas (Argon or Nitrogen)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Magnetic stirrer

-

Standard glassware for extraction and purification

-

Filtration apparatus (e.g., Buchner funnel or Celite pad)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup:

-

To a dry, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, add this compound (e.g., 5.0 g, 52 mmol).

-

Add a high-boiling point solvent such as p-cymene (30 mL).

-

Carefully add 10% Pd/C catalyst (e.g., 0.5 g, 10 wt% of the starting material).

-

Flush the system with an inert gas (argon or nitrogen) for 10-15 minutes to remove any air.

-

-

Dehydrogenation Reaction:

-

With gentle stirring, heat the reaction mixture to reflux (for p-cymene, approximately 177°C) using a heating mantle.

-

Maintain the reaction at reflux for 12-24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC-MS or TLC.

-

-

Work-up and Purification:

-

After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with a suitable solvent like dichloromethane or ethyl acetate (50 mL).

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the same solvent (2 x 20 mL) to ensure all the product is collected.

-

Combine the filtrates and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain the pure dimethyl-substituted indene.

-

Data Presentation

The following tables summarize the expected quantitative data for this synthesis, based on typical yields and purities for similar catalytic dehydrogenation reactions.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | This compound |

| Catalyst | 10% Pd/C |

| Solvent | p-Cymene |

| Reaction Temperature | 177 °C (Reflux) |

| Reaction Time | 18 hours |

| Product Yield (Hypothetical) | ~65% |

| Product Purity (Hypothetical) | >95% (after chromatography) |

Table 2: Characterization Data for the Hypothetical Product (4,7-Dimethyl-1H-indene)

| Analysis | Expected Result |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.1-7.3 (m, 2H, Ar-H), 6.5-6.7 (m, 1H, Ar-H), 3.3 (s, 2H, CH₂), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃) ppm |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.1, 143.2, 131.5, 126.8, 125.4, 118.9, 39.7, 19.2, 18.5 ppm |

| Mass Spectrometry (EI) | m/z 144 (M⁺), 129 (M-CH₃)⁺ |

Note: The spectroscopic data presented is hypothetical and based on the expected structure of 4,7-dimethyl-1H-indene and published data for similar substituted indenes.[6][7]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow of the synthesis and purification process.

Caption: Step-by-step experimental workflow for the synthesis of a PAH.

Conclusion

This application note provides a comprehensive, albeit theoretical, guide for the synthesis of a dimethyl-substituted indene from this compound. The proposed catalytic dehydrogenation protocol is based on established and reliable methodologies in organic synthesis. Researchers in drug development and materials science can use this document as a starting point for the preparation of novel polycyclic aromatic hydrocarbons. Further optimization of reaction conditions, including catalyst loading, solvent, and temperature, may be necessary to achieve the highest possible yields and purity.

References

- 1. Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Seasonality of Polyaromatic Hydrocarbons (PAHs) and Their Derivatives in PM2.5 from Ljubljana, Combustion Aerosol Source Apportionment, and Cytotoxicity of Selected Nitrated Polyaromatic Hydrocarbons (NPAHs) [mdpi.com]

- 6. Synthetic approaches to multifunctional indenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Synthetic Potential of 1,5-Dimethylcyclopentene in Stereoselective Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dimethylcyclopentene is a five-membered carbocycle that holds significant potential as a versatile building block in the stereoselective synthesis of complex molecules. Its trisubstituted double bond and the presence of a chiral center at the C5 position make it an attractive scaffold for the construction of stereochemically rich cyclopentane and cyclopentenone derivatives, which are core structures in numerous natural products and pharmaceuticals. This document provides a detailed overview of the potential applications of this compound in key stereoselective transformations, including asymmetric epoxidation, dihydroxylation, and hydroboration-oxidation. Due to a lack of specific examples in the current literature using this compound as a substrate, this report presents detailed protocols and expected outcomes based on well-established methodologies for structurally similar cyclopentene derivatives. These notes are intended to serve as a practical guide for researchers looking to explore the synthetic utility of this promising chiral intermediate.

Introduction

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of therapeutic agents where the biological activity of a molecule is often dictated by its three-dimensional arrangement. Cyclopentane and cyclopentenone rings are prevalent motifs in a vast array of biologically active compounds. Consequently, the development of efficient and stereoselective methods to access functionalized cyclopentanoids is of paramount importance. This compound, with its inherent chirality and reactive olefinic bond, presents an ideal starting point for the synthesis of such complex targets. The methyl group at the allylic C5 position can serve as a powerful stereodirecting element, influencing the facial selectivity of reagents approaching the double bond.

Application Note 1: Asymmetric Epoxidation for the Synthesis of Chiral Epoxides

Logical Workflow for Asymmetric Epoxidation

Caption: Workflow for the asymmetric epoxidation of this compound.

Expected Quantitative Data for Asymmetric Epoxidation

The following table summarizes expected outcomes for the asymmetric epoxidation of a generic 1,5-disubstituted cyclopentene, which can be used as a benchmark for optimizing the reaction with this compound.

| Entry | Catalyst | Oxidant | Temp (°C) | Yield (%) | ee (%) |

| 1 | (R,R)-Jacobsen's Catalyst | m-CPBA | 0 | 85 | >95 |

| 2 | (S,S)-Jacobsen's Catalyst | m-CPBA | 0 | 82 | >95 |

| 3 | (R,R)-Jacobsen's Catalyst | NaOCl | 25 | 78 | 92 |

| 4 | (S,S)-Jacobsen's Catalyst | NaOCl | 25 | 75 | 91 |

Experimental Protocol: Asymmetric Epoxidation (Jacobsen-Katsuki)

Materials:

-

This compound (1.0 equiv)

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst) (0.02 equiv)

-

meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

4Å Molecular sieves

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add powdered 4Å molecular sieves.

-

Add anhydrous DCM, followed by the chiral Mn(III)-salen catalyst.

-

Cool the mixture to 0 °C in an ice bath.

-

Add this compound to the cooled solution.

-

In a separate flask, dissolve m-CPBA in anhydrous DCM.

-

Add the m-CPBA solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched epoxide.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Application Note 2: Sharpless Asymmetric Dihydroxylation for the Synthesis of Chiral Diols

The Sharpless asymmetric dihydroxylation is a highly reliable and enantioselective method for converting alkenes into vicinal diols.[1] For a trisubstituted alkene like this compound, this reaction is expected to proceed with high facial selectivity, dictated by the choice of the chiral ligand (AD-mix-α or AD-mix-β).

Signaling Pathway for Sharpless Asymmetric Dihydroxylation

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Expected Quantitative Data for Sharpless Asymmetric Dihydroxylation

The following table provides representative data for the dihydroxylation of a trisubstituted cyclic alkene, which can serve as a reference for the reaction with this compound.

| Entry | Reagent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | AD-mix-β | 0 | 12 | 92 | >98 |

| 2 | AD-mix-α | 0 | 12 | 90 | >98 |

| 3 | AD-mix-β | 25 | 6 | 88 | 95 |

| 4 | AD-mix-α | 25 | 6 | 85 | 94 |

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

Materials:

-

This compound (1.0 equiv)

-

AD-mix-β (or AD-mix-α) (1.4 g per mmol of alkene)

-

tert-Butanol

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add AD-mix-β and a 1:1 mixture of tert-butanol and water.

-

Stir the mixture at room temperature until both phases are clear.

-

Cool the mixture to 0 °C in an ice bath.

-

Add this compound to the cooled mixture.

-

Stir vigorously at 0 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding solid sodium sulfite and stir for 1 hour at room temperature.

-

Extract the mixture with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with 2 M NaOH, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral diol.

-

Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Application Note 3: Hydroboration-Oxidation for Diastereoselective Synthesis of Alcohols

Hydroboration-oxidation of alkenes is a classic method for the anti-Markovnikov hydration of a double bond. The reaction proceeds via a syn-addition of the borane across the alkene, leading to a predictable diastereoselectivity.[2][3] For this compound, the approach of the borane reagent is expected to be directed by the existing stereocenter at C5, leading to the formation of a specific diastereomer of the corresponding alcohol.

Logical Relationship in Hydroboration-Oxidation

Caption: Two-step process of hydroboration-oxidation.

Expected Quantitative Data for Hydroboration-Oxidation

The following table illustrates the expected high diastereoselectivity for the hydroboration-oxidation of a chiral cyclic alkene.

| Entry | Borane Reagent | Oxidation Conditions | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | BH3-THF | H2O2, NaOH | 95 | >95:5 |

| 2 | 9-BBN | H2O2, NaOH | 92 | >98:2 |

| 3 | Disiamylborane | H2O2, NaOH | 90 | >97:3 |

Experimental Protocol: Hydroboration-Oxidation

Materials:

-

This compound (1.0 equiv)

-

Borane-tetrahydrofuran complex (BH3-THF), 1.0 M solution in THF (1.1 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

3 M aqueous sodium hydroxide solution

-

30% aqueous hydrogen peroxide solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-